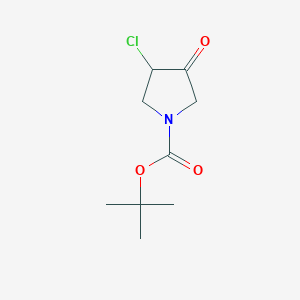
tert-Butyl 3-chloro-4-oxopyrrolidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 3-chloro-4-oxopyrrolidine-1-carboxylate: is a chemical compound with the molecular formula C9H14ClNO3 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-chloro-4-oxopyrrolidine-1-carboxylate typically involves the reaction of 3-chloro-4-oxopyrrolidine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: tert-Butyl 3-chloro-4-oxopyrrolidine-1-carboxylate can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl group in the compound can be reduced to form the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form more complex structures, often using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or primary amines in solvents such as ethanol or acetonitrile.
Reduction: Lithium aluminum hydride in dry ether.
Oxidation: Potassium permanganate in aqueous or organic solvents.
Major Products Formed:
Substitution: Formation of tert-butyl 3-azido-4-oxopyrrolidine-1-carboxylate.
Reduction: Formation of tert-butyl 3-chloro-4-hydroxypyrrolidine-1-carboxylate.
Oxidation: Formation of tert-butyl 3-chloro-4-oxopyrrolidine-1-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
Chemistry: tert-Butyl 3-chloro-4-oxopyrrolidine-1-carboxylate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the construction of more complex molecules in medicinal chemistry .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor in the synthesis of pharmaceuticals. It is particularly useful in the development of drugs targeting specific enzymes or receptors due to its structural versatility .
Industry: The compound finds applications in the production of agrochemicals and fine chemicals. Its reactivity makes it suitable for use in various industrial chemical processes.
Wirkmechanismus
The mechanism of action of tert-Butyl 3-chloro-4-oxopyrrolidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act as a prodrug, releasing the active compound upon metabolic conversion. The molecular targets and pathways involved vary based on the specific derivative synthesized from this compound .
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl 3-oxopyrrolidine-1-carboxylate
- tert-Butyl 3-cyano-4-oxopyrrolidine-1-carboxylate
- tert-Butyl 3-azido-4-oxopyrrolidine-1-carboxylate
Comparison: tert-Butyl 3-chloro-4-oxopyrrolidine-1-carboxylate is unique due to the presence of the chlorine atom, which imparts distinct reactivity compared to its analogs. This makes it particularly useful in substitution reactions where the chlorine atom can be replaced by various nucleophiles, allowing for the synthesis of a wide range of derivatives .
Eigenschaften
Molekularformel |
C9H14ClNO3 |
|---|---|
Molekulargewicht |
219.66 g/mol |
IUPAC-Name |
tert-butyl 3-chloro-4-oxopyrrolidine-1-carboxylate |
InChI |
InChI=1S/C9H14ClNO3/c1-9(2,3)14-8(13)11-4-6(10)7(12)5-11/h6H,4-5H2,1-3H3 |
InChI-Schlüssel |
WSYDSFAYXHAVFL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC(C(=O)C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 3-hydroxy-7-iodobenzo[b]thiophene-2-carboxylate](/img/structure/B15230808.png)

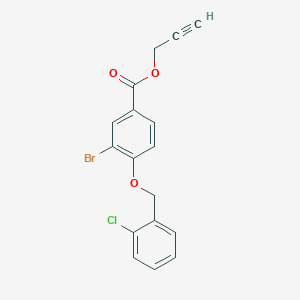
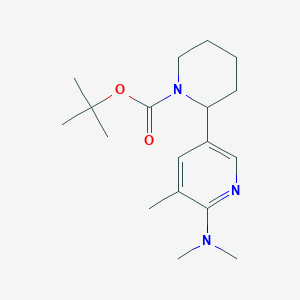
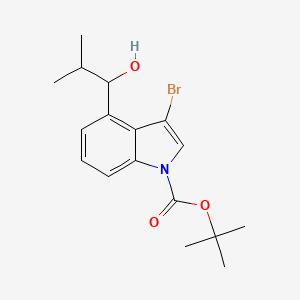
![Octahydropyrano[3,4-b]pyrrol-7-one](/img/structure/B15230823.png)

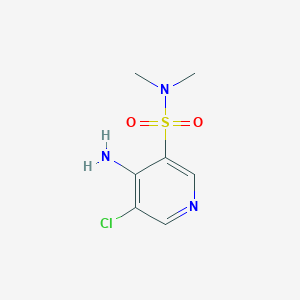


![6-bromo-5-chloro-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B15230871.png)



